molecular formula C18H19N3O3 B13997686 1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione CAS No. 76734-05-9

1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione

Cat. No.: B13997686
CAS No.: 76734-05-9
M. Wt: 325.4 g/mol
InChI Key: DLQACNNCFHWARP-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a piperidine ring attached to a methoxyphenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the methoxyphenyl group is introduced to complete the compound. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:

    1-(4,6-Dimethylpyrimidin-2-yl)-4-phenylpiperidine-2,6-dione: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(4,6-Dimethylpyrimidin-2-yl)-4-(4-hydroxyphenyl)piperidine-2,6-dione: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

76734-05-9

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperidine-2,6-dione

InChI

InChI=1S/C18H19N3O3/c1-11-8-12(2)20-18(19-11)21-16(22)9-14(10-17(21)23)13-4-6-15(24-3)7-5-13/h4-8,14H,9-10H2,1-3H3

InChI Key

DLQACNNCFHWARP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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